4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with appropriate acylating agents. One common method includes the reaction of o-phenylenediamine with acetic anhydride and methyl iodide under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohol derivatives.
Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methyl groups play a crucial role in binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains, thereby affecting cellular pathways and biological processes.
Comparison with Similar Compounds
4-Acetyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the methyl group at the 5-position.
5-Methyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the acetyl group at the 4-position.
1H-benzo[d]imidazol-2(3H)-one: Lacks both the acetyl and methyl groups.
Uniqueness: 4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both acetyl and methyl groups, which enhance its chemical reactivity and potential biological activity. These functional groups contribute to its distinct physicochemical properties and broaden its range of applications compared to its simpler analogs.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-acetyl-5-methyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-4-7-9(8(5)6(2)13)12-10(14)11-7/h3-4H,1-2H3,(H2,11,12,14) |
InChI Key |
RBULMHSOMPAYSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)N2)C(=O)C |
Origin of Product |
United States |
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